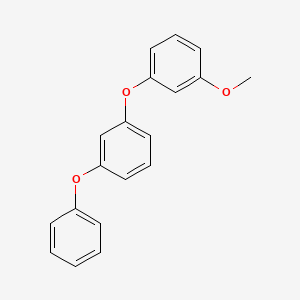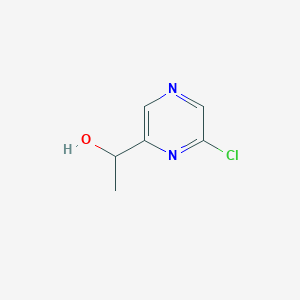
4-Bromo-2,6-dimethoxy-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C14H13BrO2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl can be achieved through several methods. One common synthetic route involves the Suzuki coupling reaction. This method typically uses 2,6-dimethoxybenzoic acid and 4-bromobenzeneboronic acid neopentyl glycol ester as starting materials. The reaction is catalyzed by palladium (II) trifluoroacetate and silver carbonate in dimethyl sulfoxide at 120°C for 2 hours .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-2,6-dimethoxy-1,1’-biphenyl are not widely documented, the Suzuki coupling reaction is a scalable and efficient method that can be adapted for industrial production. The use of palladium catalysts and boronic acid derivatives is common in large-scale organic synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,6-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxy groups can undergo oxidation to form corresponding quinones, and reduction reactions can modify the biphenyl core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Silver Carbonate: Acts as a base in Suzuki coupling.
Dimethyl Sulfoxide: Solvent for various reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with different boronic acids can yield various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-dimethoxy-1,1’-biphenyl involves its ability to participate in various chemical reactions. The bromine atom and methoxy groups influence its reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoro-2’,6’-dimethoxy-1,1’-biphenyl: Similar structure with a fluorine atom instead of a second methoxy group.
2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl: Contains additional phosphine and isopropyl groups.
Uniqueness
4-Bromo-2,6-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups allows for versatile chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
64461-91-2 |
|---|---|
Fórmula molecular |
C14H13BrO2 |
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
5-bromo-1,3-dimethoxy-2-phenylbenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-8-11(15)9-13(17-2)14(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
RRXSMHIZNDEYBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1C2=CC=CC=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)


![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)




![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)



